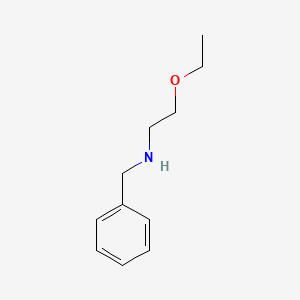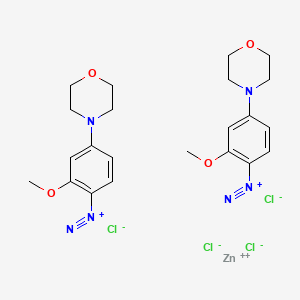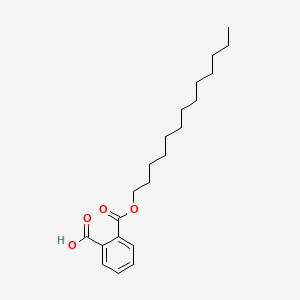
Crustacean erythrophore concentrating hormone
Overview
Description
Crustacean erythrophore concentrating hormone, also known as pELNFSPGWamide or red pigment concentrating hormone (RPCH), is a crustacean hormone . It was first isolated from the eyestalk of the pink shrimp Pandalus borealis and has been detected in many decapod species .
Synthesis Analysis
RPCH has been isolated from nerve tissue of six decapod crustacean species. The primary structure of three of the six hormones, i.e., those of Cancer magister, Carcinus maenas, and Orconectes limosus, was determined by manual microsequencing as: pELNFSPGW-NH2 . This sequence is identical to that of RPCH from Pandalus borealis, the only previously known sequence of a crustacean RPCH .Molecular Structure Analysis
The molecular structure of RPCH is Pyr-Leu-Asn-Phe-Ser-Pro-Gly-Trp-NH2 . The molecular weight is 930.03 and the chemical formula is C45H59N11O11 .Physical And Chemical Properties Analysis
RPCH is a peptide hormone with a molecular weight of 930.03 and a chemical formula of C45H59N11O11 . It is synthesized and/or stored within specialized epidermal cells, or epidermal appendices, such as hair or cuticle .Scientific Research Applications
Isolation and Characterization
- CECH was first isolated from lobster (Homarus americanus) eyestalks using high-performance liquid chromatography. It was found in eyestalk but not in brain homogenates, highlighting its specific localization and potential unique function in crustaceans (Jaffe et al., 1984).
Physiological Role in Color Adaptation
- Studies on erythrophore concentrating hormone (ECH), closely related to CECH, suggest a major role in the rapid color changes of crustaceans by concentrating pigment in erythrophores. This function is critical for various physiological processes like camouflage and signaling (Kleinholz, 1975).
Bioassay Development for Chromatophorotropins
- An in vitro bioassay was developed to measure the response of crustacean erythrophores to chromatophorotropins like CECH. This assay provides a quantitative method for studying pigment cell responses and is instrumental in understanding the structure-activity relationships of these hormones (Britto et al., 1990).
Understanding Neurohormonal Control
- CECH, as part of crustacean pigment-translocating hormones, has been studied for its role in color adaptation. It functions as a general pigment-concentrating hormone, affecting multiple chromatophores types. These studies help elucidate the complex neurohormonal control mechanisms in crustaceans (Josefsson, 1983).
Binding Site Identification and Hormone Action
- Research into photoaffinity analogs of CECH has led to the identification of specific binding sites in crustacean tissues, providing insights into the hormone's role as a neurotransmitter in the central nervous system (Prestwich et al., 1991).
Cross-Phyletic Activity of Neuropeptides
- A study on arthropod neuropeptides, including RPCH (related to CECH), revealed their activity in molluscan hearts and crustacean chromatophores, suggesting an extended family of peptide hormones with diverse physiological effects across phyla (Greenberg et al., 1985).
Molecular Biology in Crustacean Neuroendocrinology
- Advances in molecular biology have allowed for a deeper understanding of the primary structures of crustacean neuropeptides like CECH. These studies contribute to our knowledge of how these neuropeptides are involved in various physiological conditions and adaptations in crustaceans (Kleijn & Herp, 1995).
Mechanism of Action
Target of Action
The primary targets of RPCH are the chromatophores, which are pigment-containing cells found in crustaceans . RPCH is known to interact with one or more types of these cells, leading to pigment concentration . It also targets distal eye pigment cells, influencing their movement in a dark-adaptational manner .
Mode of Action
RPCH interacts with its targets by binding to receptors on the cell surface, triggering a series of events leading to cellular responses . In the case of chromatophores, this results in the concentration of pigment within the cells . In distal eye pigment cells, RPCH induces dark-adaptational screening pigment movement . It also enhances the electroretinogram (ERG) amplitude in a dose-dependent manner, potentiating ERG amplitude in both light-adapted and dark-adapted conditions .
Biochemical Pathways
RPCH is part of the AKH/RPCH peptide family, which includes related peptides known as adipokinetic hormones (AKHs) that occur in insects . These peptides are known to influence metabolism in insects, although they serve additional functions . RPCH’s actions in crustaceans include neuromodulation , indicating that it may influence various biochemical pathways.
Pharmacokinetics
Like most peptide hormones, it is thought to exert its effect by first binding to receptors on the cell surface and then triggering a series of events leading to cellular responses .
Result of Action
The primary result of RPCH action is the concentration of pigment in chromatophores, leading to color changes in the crustacean’s integument . It also induces dark-adaptational screening pigment movement in distal eye pigment cells, which is part of light/dark-adaptive photomechanical changes in the compound eye . Additionally, RPCH has been shown to increase retinal sensitivity .
Action Environment
It is known that rpch is involved in light/dark-adaptive changes in the compound eye , suggesting that light conditions may influence its action
Biochemical Analysis
Biochemical Properties
Crustacean erythrophore concentrating hormone is a peptide hormone that interacts with various enzymes, proteins, and other biomolecules to exert its effects. It primarily interacts with pigment granules within erythrophores, causing them to aggregate and concentrate the red pigment. This interaction is mediated by specific receptors on the surface of erythrophores, which trigger intracellular signaling pathways leading to pigment aggregation. Additionally, this compound may interact with other proteins involved in pigment synthesis and transport, further influencing the overall pigmentation process .
Cellular Effects
This compound exerts significant effects on various types of cells and cellular processes. In erythrophores, it induces the aggregation of pigment granules, leading to a visible change in coloration. This hormone also influences cell signaling pathways, including those involving cyclic adenosine monophosphate (cAMP) and protein kinase A (PKA), which are crucial for the regulation of pigment aggregation. Furthermore, this compound may impact gene expression related to pigment synthesis and transport, thereby affecting the overall pigmentation process .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to specific receptors on the surface of erythrophores. This binding activates intracellular signaling pathways, including the cAMP-PKA pathway, which leads to the aggregation of pigment granules. The hormone may also interact with other biomolecules, such as enzymes involved in pigment synthesis, to modulate their activity and influence the overall pigmentation process. Additionally, this compound may affect gene expression by regulating transcription factors involved in pigment synthesis and transport .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The hormone’s stability and degradation are important factors influencing its long-term effects on cellular function. Studies have shown that this compound can induce rapid pigment aggregation within minutes of exposure, with the effects persisting for several hours. Prolonged exposure to the hormone may lead to desensitization of erythrophores, reducing their responsiveness to subsequent hormone stimulation .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. Low doses of the hormone may induce moderate pigment aggregation, while higher doses can lead to more pronounced effects. Excessively high doses of this compound may result in toxic or adverse effects, such as cellular damage or disruption of normal physiological processes. It is essential to determine the optimal dosage range for achieving the desired effects without causing harm to the organism .
Metabolic Pathways
This compound is involved in various metabolic pathways related to pigment synthesis and transport. It interacts with enzymes and cofactors involved in the biosynthesis of red pigments, such as carotenoids and pteridines. Additionally, the hormone may influence metabolic flux and metabolite levels within erythrophores, thereby affecting the overall pigmentation process. Understanding these metabolic pathways is crucial for comprehending the role of this compound in crustacean physiology .
Transport and Distribution
This compound is transported and distributed within cells and tissues through specific transporters and binding proteins. These transporters facilitate the hormone’s movement across cell membranes, allowing it to reach its target erythrophores. Once inside the cells, this compound may interact with intracellular binding proteins that regulate its localization and accumulation. This transport and distribution process is essential for ensuring the hormone’s effective action on pigment aggregation .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The hormone is directed to specific compartments or organelles within erythrophores through targeting signals or post-translational modifications. These modifications may include phosphorylation or glycosylation, which influence the hormone’s stability and interaction with other biomolecules. Understanding the subcellular localization of this compound is essential for elucidating its role in pigment aggregation and overall pigmentation process .
Properties
IUPAC Name |
(2S)-N-[(2S)-1-[[(2S)-1-[(2S)-2-[[2-[[(2S)-1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]carbamoyl]pyrrolidin-1-yl]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]-2-[[(2S)-4-methyl-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]pentanoyl]amino]butanediamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H59N11O11/c1-24(2)17-31(52-40(62)29-14-15-37(59)50-29)41(63)54-33(20-36(46)58)43(65)53-32(18-25-9-4-3-5-10-25)42(64)55-34(23-57)45(67)56-16-8-13-35(56)44(66)49-22-38(60)51-30(39(47)61)19-26-21-48-28-12-7-6-11-27(26)28/h3-7,9-12,21,24,29-35,48,57H,8,13-20,22-23H2,1-2H3,(H2,46,58)(H2,47,61)(H,49,66)(H,50,59)(H,51,60)(H,52,62)(H,53,65)(H,54,63)(H,55,64)/t29-,30-,31-,32-,33-,34-,35-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFGMPZRFMGBTDI-POFDKVPJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC(=O)N)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CO)C(=O)N2CCCC2C(=O)NCC(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)N)NC(=O)C5CCC(=O)N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CO)C(=O)N2CCC[C@H]2C(=O)NCC(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)N)NC(=O)[C@@H]5CCC(=O)N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H59N11O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
930.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37933-92-9 | |
| Record name | Red pigment-concentrating hormone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037933929 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


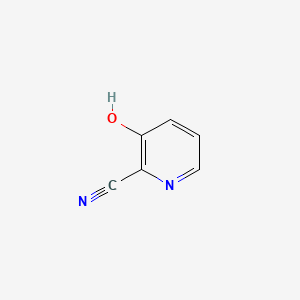
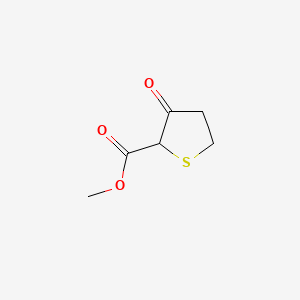

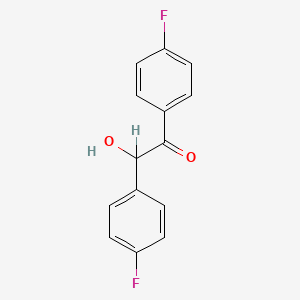
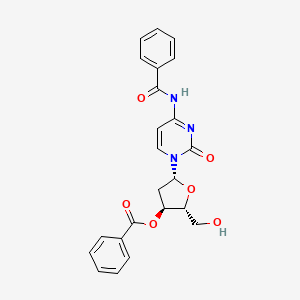
![[1,1'-Biphenyl]-4-carbonitrile, 4'-nonyl-](/img/structure/B1345540.png)
![n-[3-(Dimethylamino)propyl]propanamide](/img/structure/B1345541.png)
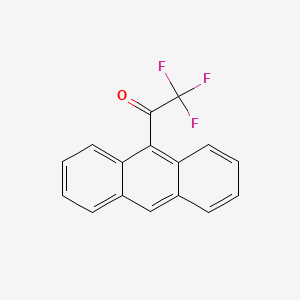
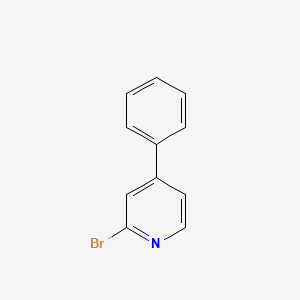
![[1,1'-Biphenyl]-4-carbonitrile, 4'-undecyl-](/img/structure/B1345545.png)
